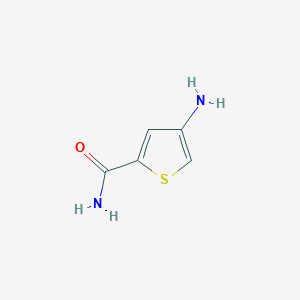

4-Aminothiophene-2-carboxamide

Description

Overview of Thiophene (B33073) Heterocycles in Academic Research

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in academic and industrial research. nih.gov These five-membered rings containing a sulfur atom are not only synthetically accessible but also serve as important pharmacophores, which are the essential parts of a drug's structure responsible for its biological activity. nih.gov The incorporation of a sulfur atom into the ring structure modifies the physicochemical properties of the compound, enhancing drug-receptor interactions and influencing solubility and metabolism. nih.gov

The versatility of the thiophene ring has led to its widespread investigation and has resulted in its presence in numerous FDA-approved drugs. nih.gov Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. ijpsjournal.comresearchgate.net This wide range of pharmacological potential has solidified the position of thiophene as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. ijpsjournal.combenthamdirect.com Researchers are continually exploring thiophene and its analogues to develop new therapeutic agents with improved efficacy. nih.govnih.gov

Importance of Amino- and Carboxamide-Substituted Thiophenes in Synthetic Chemistry

Within the broad family of thiophene derivatives, those substituted with amino and carboxamide groups are of particular importance in synthetic chemistry. These functional groups serve as versatile building blocks for the creation of more complex, polyfunctional heterocyclic compounds. tubitak.gov.tr The presence of both an amino group (a nucleophile) and a carboxamide group allows for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. tubitak.gov.tr

The Gewald reaction is a well-established and widely used method for the synthesis of 2-aminothiophenes, which can then be further modified. tubitak.gov.tr The reactivity of these compounds allows for the construction of fused ring systems, such as thieno[2,3-d]pyrimidines, which are also of significant interest in medicinal chemistry. tubitak.gov.tr The ability to readily introduce various substituents onto the thiophene ring, guided by the directing effects of the amino and carboxamide groups, makes these compounds highly valuable for creating libraries of molecules for drug discovery and material science applications. nih.govbenthamdirect.com

Rationale for Comprehensive Investigation of 4-Aminothiophene-2-carboxamide

The specific compound, this compound, presents a compelling case for detailed investigation due to the unique arrangement of its functional groups. The positioning of the amino group at the 4-position and the carboxamide at the 2-position on the thiophene ring offers distinct possibilities for chemical reactivity and biological interactions compared to other isomers.

This structural arrangement is a key feature in the design of novel compounds with potential therapeutic applications. For instance, derivatives of 4-aminothiophene-3-carboxamides have been synthesized and evaluated as inhibitors of enzymes like VEGFR-2, which is implicated in cancer. nih.gov The study of this compound and its derivatives is a logical progression in the exploration of thiophene-based compounds for drug development. A thorough understanding of its synthesis, chemical properties, and potential applications is crucial for unlocking its full potential as a lead molecule in the discovery of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 784124-87-4 | sigmaaldrich.com |

| Molecular Formula | C5H6N2OS | bldpharm.combiosynth.com |

| Molecular Weight | 142.18 g/mol | sigmaaldrich.combldpharm.combiosynth.com |

| Physical Form | Powder | sigmaaldrich.com |

| IUPAC Name | 4-amino-2-thiophenecarboxamide | sigmaaldrich.com |

Research Findings on Substituted Aminothiophene Carboxamides

| Compound Derivative | Key Findings | Application | Source |

| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Showed cytotoxic activity against HepG-2 and HCT-116 cancer cell lines. | Anticancer Research | nih.gov |

| 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Exhibited weak cytotoxic activity against MCF-7, HepG2, and HCT-116 cell lines. | Anticancer Research | tandfonline.com |

| 4-Amino-5-cyano-thiophene derivative 7 | Showed reasonable cytotoxic activities against MCF-7, HepG2, and HCT-116 cell lines. | Anticancer Research | tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

4-aminothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYWDFCQPQTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Aminothiophene 2 Carboxamide and Its Analogs

Targeted Functionalization and Derivatization Approaches

Once the aminothiophene core is established, specific functional groups must be introduced or modified to yield 4-Aminothiophene-2-carboxamide.

The carboxamide group at the C-2 position is a defining feature of the target molecule. A direct and efficient method for its introduction is to use cyanoacetamide as the active methylene (B1212753) component in a Gewald-type reaction. tubitak.gov.tr This approach builds the carboxamide functionality directly into the thiophene (B33073) ring during its formation.

Alternatively, if the synthesis yields a 2-cyano or 2-carboxy-ester derivative, standard functional group interconversions can be employed. A nitrile group at the C-2 position can be hydrolyzed (either partially or fully to the carboxylic acid followed by amidation) to the corresponding carboxamide. While these are standard transformations, the choice of reagents and conditions is critical to avoid unwanted side reactions with other functional groups on the thiophene ring.

α-Halogenated reagents are versatile tools in the synthesis of thiophene derivatives, serving both in the construction of the ring and in its subsequent functionalization. nih.gov One of the most efficient synthetic strategies for building polysubstituted thiophenes involves the cyclization of thiocarbamoyl derivatives with α-halogenated reagents. nih.gov For example, a common route involves reacting a suitable precursor with an α-chloroacetamide derivative in a basic medium, leading to a cyclization that forms the thiophene-2-carboxamide skeleton in a single step. nih.gov

These reagents can also be used to derivatize a pre-formed aminothiophene. For instance, the amino group of a 4-aminothiophene derivative can be acylated using chloroacetyl chloride. nih.gov The resulting product, a 4-(2-chloro-acetamido)thiophene, can then undergo further reactions, such as nucleophilic substitution with various amines, to generate a diverse library of analogs. nih.gov

| Reagent Type | Precursor | Product | Synthetic Goal | Reference |

|---|---|---|---|---|

| α-Chloroacetamide | Thiocarbamoyl derivative | Thiophene-2-carboxamide | Ring construction | nih.gov |

| Chloroacetyl chloride | 4-Aminothiophene-3-carboxamide (B11731693) | 4-(2-Chloro-acetamido)thiophene | N-functionalization | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving the purity of products compared to conventional heating methods. mdpi.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like aminothiophene derivatives, often through multicomponent reactions such as the Gewald reaction. clockss.org

The Gewald reaction, which involves the condensation of a ketone or aldehyde with an active nitrile compound and elemental sulfur in the presence of a base, is a cornerstone for the synthesis of 2-aminothiophenes. tubitak.gov.tr The application of microwave irradiation to this reaction significantly shortens reaction times from hours to minutes and can be performed under solvent-free conditions. clockss.orgresearchgate.net

A notable study developed an efficient microwave-assisted Gewald method to prepare a library of 2-aminothiophene derivatives. clockss.org In this protocol, a mixture of a ketone, an active cyano compound (like cyanoacetamide), sulfur, and a base in a solvent was irradiated in a microwave reactor. The optimal conditions were found to be a reaction time of 30 minutes at 50°C, which produced thirty-one different final products with isolated yields ranging from 57% to 95%. clockss.orgresearchgate.net This demonstrates the protocol's efficiency and broad substrate scope. clockss.org

The general reaction scheme involves irradiating the reactants in a microwave vial, followed by a simple extraction and purification process. clockss.org The efficiency of microwave heating is attributed to the direct and uniform heating of the reaction mixture, which minimizes the formation of by-products. mdpi.com

Below is a summary of representative results from a microwave-assisted Gewald synthesis for 2-aminothiophene-3-carboxamide (B79593) derivatives, which are structurally related to the target compound.

Table 1: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxamide Analogs Reaction Conditions: Ketone (1 mmol), Malononitrile/Cyanoacetamide (1.1 mmol), Sulfur (1.1 mmol), Base (1 mmol), DMF (3 mL), Microwave Irradiation for 30 min. clockss.org

| Entry | Ketone | Active Cyano Compound | Base | Product | Yield (%) |

| 1 | Cyclohexanone | Cyanoacetamide | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 91 |

| 2 | Cyclopentanone | Cyanoacetamide | Morpholine | 2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carboxamide | 85 |

| 3 | Acetone | Cyanoacetamide | Morpholine | 2-Amino-4,5-dimethylthiophene-3-carboxamide | 75 |

| 4 | 4-Methylcyclohexanone | Cyanoacetamide | Morpholine | 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 88 |

| 5 | 4-tert-Butylcyclohexanone | Cyanoacetamide | Morpholine | 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 82 |

Divergent Synthesis from Key Intermediates

Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally related compounds from a common intermediate. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse functional groups at a late stage of the synthetic sequence. nih.gov For the this compound scaffold, a divergent approach can be employed starting from a pre-functionalized thiophene core.

A key intermediate, such as 2-aminothiophene-3-carboxamide, can serve as a versatile starting point. tubitak.gov.tr The amino group and the carboxamide moiety, as well as the thiophene ring itself, offer multiple reaction sites for diversification. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build fused heterocyclic rings.

One common divergent strategy involves the reaction of a 2-aminothiophene-3-carboxamide intermediate with various electrophiles to generate a library of derivatives. For example, reaction with different nitriles can yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr Similarly, condensation with a range of aldehydes or ketones can lead to the formation of Schiff bases or fused ring systems.

A hypothetical divergent synthesis starting from a key intermediate is outlined below, illustrating how various analogs can be accessed.

Scheme 1: Hypothetical Divergent Synthesis from a 2-Aminothiophene-3-carboxamide Intermediate

This strategy enables the efficient production of diverse molecules for biological screening. For example, the synthesis of various thieno[2,3-d]pyrimidines has been achieved by reacting 2-aminothiophene-3-carboxamides with reagents like nitriles or formamide (B127407). tubitak.gov.tr The development of a late-stage, single-step reaction to modify a common precursor is a hallmark of an effective divergent synthesis. nih.gov This approach minimizes redundant synthetic steps and allows for the rapid exploration of chemical space around the core aminothiophene carboxamide scaffold.

Chemical Reactivity and Transformation Studies of 4 Aminothiophene 2 Carboxamide

Reactivity of the Amino Group

The amino group in 4-Aminothiophene-2-carboxamide is a primary aromatic amine, and its reactivity is influenced by the electron-donating nature of the thiophene (B33073) ring. This functional group is a key site for various chemical modifications.

Oxidation Pathways

The oxidation of aromatic amines can be complex, often leading to a variety of products, and in many cases, polymerization to form deeply colored materials. The direct oxidation of the amino group in aminothiophenes is not a commonly employed synthetic strategy due to the high propensity for the formation of complex mixtures and polymeric materials. The thiophene ring itself is also susceptible to oxidation at the sulfur atom, which can lead to the formation of sulfoxides and sulfones under strong oxidizing conditions.

While the selective oxidation of an aromatic amino group to a nitro group is a challenging transformation, it has been explored with reagents like trifluoroperacetic acid. However, for heterocyclic aromatic amines, these reactions often proceed in lower yields. The formation of stable intermediates like azobenzene (B91143) derivatives is a common outcome in the oxidation of anilines, which can complicate the desired transformation to the nitro compound. In the context of this compound, the presence of the electron-rich thiophene ring and the carboxamide group would likely further complicate the reaction, making selective oxidation of the amino group a difficult synthetic challenge.

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation reactions with various acylating agents. A notable example is the reaction with chloroacetyl chloride. In a study focused on the synthesis of novel thiophene derivatives, a 4-aminothiophene-3-carboxamide (B11731693) derivative was acylated using chloroacetyl chloride in n-butanol under microwave irradiation to yield the corresponding 4-(2-chloroacetamido)thiophene-3-carboxamide. nih.gov This demonstrates the nucleophilic character of the amino group and its ability to participate in standard acylation reactions.

N-alkylation of aminothiophenes, however, has been reported to be more challenging to achieve under mild conditions. nih.gov There are limited examples in the literature, and they often require forcing conditions. nih.gov Nevertheless, methods for the N-alkylation of 2-amino-3-acylthiophenes have been developed using caesium carbonate and tetrabutylammonium (B224687) iodide in DMF, suggesting that with the appropriate choice of reagents and conditions, N-alkylation of this compound is feasible. nih.gov The general reaction of amines with alkyl halides is a well-established method for N-alkylation, though it can be complicated by overalkylation. wikipedia.org

| Reactant | Reagent | Product | Reaction Type |

| 4-Aminothiophene-3-carboxamide derivative | Chloroacetyl chloride | 4-(2-Chloroacetamido)thiophene-3-carboxamide derivative | Acylation |

| 2-Amino-3-acylthiophene | Alkyl halide | N-Alkyl-2-amino-3-acylthiophene | Alkylation |

Schiff Base Formation

The primary amino group of this compound is reactive towards aldehydes and ketones, leading to the formation of Schiff bases (imines). This reaction is a common and straightforward transformation for aromatic amines. The formation of Schiff bases from aminothiophene derivatives is a widely used strategy in the synthesis of various heterocyclic compounds and metal complexes. For instance, Schiff bases derived from 2-thiophene carboxaldehyde and various aminobenzoic acids have been synthesized and their metal complexes characterized. nih.gov While the specific reaction of this compound is not detailed in the provided context, its structural similarity to other aminothiophenes strongly suggests it will readily undergo condensation with a variety of aldehydes to form the corresponding Schiff bases.

Reactivity of the Carboxamide Group

The carboxamide group at the 2-position of the thiophene ring also exhibits a range of chemical reactivity, although it is generally less reactive than the amino group.

Reduction Reactions

The reduction of a carboxamide group can lead to either an amine or an alcohol, depending on the reducing agent and reaction conditions. However, specific literature on the reduction of the carboxamide group in this compound is scarce. In general, the reduction of amides to amines requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The presence of the thiophene ring and the amino group could potentially lead to side reactions under such harsh reducing conditions. For instance, the reduction of the thiophene ring itself has been observed under certain conditions.

Amidation and Esterification

The carboxamide group of this compound can participate in cyclization reactions, which are a form of intramolecular amidation. A significant application of aminothiophene carboxamides is in the synthesis of fused heterocyclic systems like thienopyrimidines. The reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles in the presence of an acid catalyst, for example, leads to the formation of the corresponding thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr This transformation involves the participation of both the amino group and the carboxamide moiety in the cyclization process.

Direct transamidation of a primary carboxamide to a secondary or tertiary amide is a possible but often challenging reaction that may require specific catalysts. Similarly, the direct conversion of a carboxamide to an ester is not a common synthetic route. It is more typical to hydrolyze the carboxamide to the corresponding carboxylic acid, which can then be readily esterified. The synthesis of various thiophene-2-carboxamide derivatives often starts from the corresponding carboxylic acid, which is then coupled with an amine. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Aminothiophene-3-carboxamide | Nitrile, Acid | Thieno[2,3-d]pyrimidine | Cyclization (Intramolecular Amidation) |

| 5-Bromothiophene-2-carboxylic acid | 2-Aminothiazole, DCC, DMAP | N-(Thiazol-2-yl)-5-bromothiophene-2-carboxamide | Amidation |

Electrophilic and Nucleophilic Substitution Patterns on the Thiophene Ring

The chemical reactivity of the thiophene ring in this compound is significantly influenced by the electronic effects of its two substituents: the electron-donating amino group (-NH₂) at position 4 and the electron-withdrawing carboxamide group (-CONH₂) at position 2. These groups modulate the electron density of the thiophene ring, directing the outcome of substitution reactions. tubitak.gov.tr

The amino group at C-4 is a powerful activating group that increases the electron density of the ring through resonance, particularly at the ortho (C-3 and C-5) positions. Conversely, the carboxamide group at C-2 is a deactivating group, withdrawing electron density from the ring. The interplay of these opposing effects determines the regioselectivity of electrophilic substitution. The strong activating effect of the amino group is expected to dominate, making the C-5 position the most probable site for electrophilic attack, as it is para to the amino group and meta to the carboxamide group. The C-3 position, being ortho to the amino group but also ortho to the deactivating carboxamide group, would be a less favored site for electrophiles. tubitak.gov.trresearchgate.net

Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation on this compound are predicted to occur preferentially at the C-5 position.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is generally unlikely as the ring itself is electron-rich and lacks a suitable leaving group. lookchem.com SNAr reactions typically require a strongly electron-deficient aromatic ring and a good leaving group (like a halogen). While the carboxamide group does withdraw some electron density, the powerful electron-donating effect of the amino group makes the ring system resistant to attack by nucleophiles. tubitak.gov.trresearchgate.net For nucleophilic substitution to occur, a derivative of this compound bearing a leaving group at a position activated by an electron-withdrawing group would be necessary.

Cyclocondensation Reactions to Form Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines, due to the convenient ortho relationship of the amino and carboxamide functionalities. bibliomed.orgsemanticscholar.org These groups can react with various reagents containing one or more electrophilic centers to construct a new pyrimidine (B1678525) ring fused to the thiophene core. tubitak.gov.tr Thieno[3,2-d]pyrimidine derivatives are of significant interest due to their wide spectrum of biological activities. researchgate.netnih.gov

The cyclocondensation typically involves the reaction of the C4-amino group and the C2-carboxamide group with a suitable C1, C2, or C3 synthon. For example, reaction with single-carbon reagents like formamide (B127407) or formic acid leads to the formation of thieno[3,2-d]pyrimidin-4(3H)-ones. researchgate.netnih.gov The amino group acts as a nucleophile, attacking the electrophilic carbon of the reagent, followed by an intramolecular cyclization with the loss of a small molecule like water or ammonia.

A variety of reagents can be employed to generate diverse substitution patterns on the fused pyrimidine ring. The reaction with nitriles, isocyanates, isothiocyanates, and various dicarbonyl compounds provides access to a wide array of functionalized thieno[3,2-d]pyrimidines and related fused systems. tubitak.gov.trbibliomed.org

The following table summarizes representative cyclocondensation reactions of aminothiophene-carboxamides to form fused heterocycles.

| Aminothiophene Reactant | Reagent(s) | Conditions | Fused Heterocycle Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophene-3-carboxamide derivatives | Nitriles (R-CN) | Dioxane, HCl | Substituted Thieno[2,3-d]pyrimidin-4-ols | tubitak.gov.tr |

| 2-Aminothiophene-3-carboxamide derivatives | Thiourea | - | 2-Mercaptothieno[2,3-d]pyrimidin-4(3H)-ones | tubitak.gov.tr |

| 2-Amino-N-methylthiophene-3-carboxamide | Aromatic Aldehydes (R-CHO) | - | Substituted Thieno[2,3-d]pyrimidin-4-ones | tubitak.gov.tr |

| 3-Aminothiophene-2-carboxamide | Formamide | - | Thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |

| Methyl 3-aminothiophene-2-carboxylate | Alkyl/Aryl isocyanates | - | 3-R-Thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones | bibliomed.org |

| Methyl 3-aminothiophene-2-carboxylate | Alkyl/Aryl isothiocyanates | - | 3-R-2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones | bibliomed.org |

| 2-Aminothiophene-3-carboxamide | Cinnamaldehyde | Ethanol, HCl gas | 2-Styryl-thieno[2,3-d]pyrimidine | tubitak.gov.tr |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 4-Aminothiophene-2-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the thiophene (B33073) ring typically appear in the downfield region, while the protons of the amino and carboxamide groups have characteristic chemical shifts. Based on data from analogous aminothiophene derivatives, the anticipated chemical shifts are presented in Table 1.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the carboxamide group is expected to resonate at a significantly downfield chemical shift. The carbons of the thiophene ring will also show characteristic signals. Predicted ¹³C NMR chemical shifts, inferred from related compounds, are detailed in Table 2. researchgate.netnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H (C3-H) | 6.0 - 6.5 | Doublet |

| Thiophene-H (C5-H) | 7.0 - 7.5 | Doublet |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet |

| Carboxamide (-CONH₂) | 7.5 - 8.5 | Broad Singlet |

Note: Predicted values are based on spectral data of similar aminothiophene structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxamide) | 165 - 170 |

| C2 (Thiophene) | 145 - 150 |

| C3 (Thiophene) | 105 - 110 |

| C4 (Thiophene) | 155 - 160 |

| C5 (Thiophene) | 120 - 125 |

Note: Predicted values are based on spectral data of analogous thiophene carboxamides. researchgate.net

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino and amide groups, the C=O bond of the amide, and the C-S bond of the thiophene ring. A summary of the expected IR absorption frequencies is provided in Table 3. researchgate.netnih.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3100 - 3400 | Strong, Broad |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1550 - 1640 | Medium |

| C-N Stretch | 1200 - 1400 | Medium |

| C-S Stretch (Thiophene) | 600 - 800 | Medium |

Note: These are predicted ranges based on typical values for these functional groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragmentation peaks that provide structural information. The expected molecular ion peak and potential major fragmentation patterns are outlined in Table 4. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 142.02 | Molecular Ion |

| [M-NH₂]⁺ | 126.02 | Loss of amino group |

| [M-CONH₂]⁺ | 98.00 | Loss of carboxamide group |

| [C₄H₃S]⁺ | 83.99 | Thiophene ring fragment |

Note: The molecular formula of this compound is C₅H₆N₂OS, with a molecular weight of 142.18 g/mol .

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₅H₆N₂OS), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 42.24 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 4.26 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.71 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.25 |

| Sulfur | S | 32.07 | 1 | 32.07 | 22.54 |

| Total | 142.20 | 100.00 |

Chromatographic Purity Assessment (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating, identifying, and quantifying components in a mixture. A suitable reversed-phase HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity of the compound is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The choice of mobile phase (eluent) would depend on the polarity of the compound, with common eluents being mixtures of ethyl acetate (B1210297) and hexane. The purity is qualitatively assessed by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value is a characteristic property for a given compound under specific TLC conditions. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for elucidating the molecular properties of 4-aminothiophene-2-carboxamide and its derivatives. These computational methods provide detailed insights into the geometric, electronic, and reactivity characteristics of the molecule.

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry and electronic properties of thiophene-2-carboxamide derivatives. DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set such as 6-31G(d,p), provide optimized structures and key geometrical parameters like bond lengths and angles nih.gov.

Studies on related aminothiophene derivatives have indicated that the calculated structures often deviate from a planar conformation tandfonline.com. This non-planarity arises from the steric and electronic interactions between the amino group at the 4-position, the carboxamide group at the 2-position, and the thiophene (B33073) ring. The precise bond lengths and angles determined by DFT calculations are crucial for understanding the molecule's three-dimensional structure and how it interacts with other molecules.

The electronic structure of this compound is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

| Parameter | Value |

|---|---|

| Bond Length (C=O) | 1.23 Å |

| Bond Length (C-N of amide) | 1.35 Å |

| Bond Length (C-S of thiophene) | 1.72 Å |

| Bond Angle (O=C-N) | 122° |

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For derivatives of aminothiophene-2-carboxamide, the HOMO is typically spread over the entire molecule, consisting of the π-orbitals of the 4-amino-2-(phenylamino)thiophene-3-carboxamide moiety and the lone pair of electrons on the heteroatoms. The LUMO is generally composed of the π-orbitals of the whole molecule tandfonline.com. The charge transfer within the molecule is mainly described as π → π and n → π* transitions tandfonline.com.

Studies on various thiophene-2-carboxamide derivatives have shown that the HOMO-LUMO energy gap can vary. For instance, in a series of related compounds, the energy gaps were found to be higher in thiophene derivatives compared to their thienopyrimidine counterparts tandfonline.com. For some amino-substituted thiophene derivatives, the HOMO-LUMO energy gap has been reported to be in the range of 3.11–3.83 eV nih.gov.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -2.06 |

| ΔE (HOMO-LUMO Gap) | 3.83 |

Fukui functions are powerful local reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The condensed Fukui function provides a value for each atom in the molecule, indicating its propensity to either donate or accept electrons.

A higher value of the Fukui function for nucleophilic attack (f+) on a particular atom suggests that it is a favorable site for attack by a nucleophile. Conversely, a higher value for electrophilic attack (f-) indicates a site prone to attack by an electrophile. For radical attacks, the relevant descriptor is f0.

In studies of thiophene derivatives, Fukui function analysis has been used to pinpoint the most reactive atoms. For example, in one study, the C4 atom of a thiophene derivative was identified as the most reactive site for nucleophilic attack, while the N9 atom was the most reactive for electrophilic attack. Such analyses are crucial for understanding the regioselectivity of chemical reactions involving this compound.

Molecular Modeling and Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, including the C-N bond of the carboxamide group and the C-N bond of the amino group. The rotation around these bonds can lead to different conformers with varying energies.

Computational studies on related aminothiophene derivatives have indicated that these molecules are not planar tandfonline.com. The deviation from planarity is a result of the steric hindrance and electronic repulsion between the substituents on the thiophene ring. The amino and carboxamide groups can adopt various orientations relative to the thiophene ring, leading to a complex potential energy surface with multiple local minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations can provide valuable insights into the stability and dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal the conformational changes the molecule undergoes and the stability of different conformers in various environments.

In studies of related thiophene carboxamide derivatives, MD simulations have been used to assess their stability within protein binding pockets. These simulations have shown that certain derivatives can form stable and compact complexes with their target proteins over a timescale of 100 nanoseconds at physiological temperatures mdpi.commdpi.com. The stability is often attributed to favorable interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein. These findings suggest that this compound and its derivatives have the potential to be structurally stable, which is a desirable characteristic for pharmacologically active compounds. The reactivity of the molecule can also be inferred from these simulations by analyzing the accessibility of reactive sites to potential reactants.

Biological Activity and Mechanistic Insights Molecular Level

Receptor and Enzyme Inhibition Mechanisms

The therapeutic potential of 4-aminothiophene-2-carboxamide derivatives is largely attributed to their ability to inhibit specific enzymes and receptors that are critical for cell growth and proliferation.

A primary mechanism of action for certain ortho-amino thiophene (B33073) carboxamide derivatives is the potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. nih.gov By binding to the kinase domain of VEGFR-2, these compounds can block the signaling pathway that promotes vascular growth. nih.govrsc.org

Research has identified specific derivatives that exhibit strong inhibitory activity against VEGFR-2. For instance, two notable compounds, identified as Compound 5 and Compound 21 in a key study, demonstrated potent inhibition of VEGFR-2 with IC₅₀ values of 0.59 µM and 1.29 µM, respectively. nih.govsemanticscholar.org This level of inhibition highlights their potential as anti-angiogenic agents. The ortho-amino-N,N-diaryl carboxamide structure is considered a key pharmacophore for this activity, enabling the molecules to effectively interact with the VEGFR binding site. nih.gov

| Compound | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 5 | 0.59 | nih.gov |

| Compound 21 | 1.29 | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it an attractive target for therapies aimed at type 2 diabetes and obesity. nih.gov While specific inhibitory data for this compound against PTP1B is not extensively detailed in the available research, the broader class of thiophene-based compounds has been investigated for this purpose.

Studies have focused on diacid thiophene derivatives as PTP1B inhibitors. nih.gov Efforts to modify these structures, for example by replacing a C2 carboxylic acid group with other ionizable functional groups like a tetrazole ring, have led to the discovery of potent inhibitors with IC₅₀ values in the nanomolar range (around 300 nM). nih.gov These findings underscore the potential of the thiophene scaffold as a basis for designing PTP1B inhibitors, though further research is needed to specifically elucidate the role of the 4-amino-2-carboxamide substitution pattern in this context. nih.gov

In addition to their anti-angiogenic properties, certain this compound derivatives act as potent mitotic inhibitors by disrupting the dynamics of microtubule formation. nih.gov They achieve this by inhibiting the polymerization of β-tubulin, a critical component of the cellular cytoskeleton. nih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis. mdpi.com

The same compounds that showed strong VEGFR-2 inhibition also demonstrated significant effects on β-tubulin. At their respective IC₅₀ concentrations for cytotoxicity, Compound 5 and Compound 21 inhibited β-tubulin polymerization by 73% and 86%, respectively. nih.govsemanticscholar.org This dual-action mechanism, targeting both angiogenesis and cell division, makes these compounds particularly interesting candidates for anticancer drug development. nih.gov Molecular modeling suggests that the ortho-amino-N,N-diaryl carboxamide pharmacophore is also crucial for binding to the colchicine (B1669291) site on tubulin. nih.gov

| Compound | β-Tubulin Polymerization Inhibition (%) | Reference |

|---|---|---|

| Compound 5 | 73 | nih.gov |

| Compound 21 | 86 | nih.gov |

Current research on this specific class of ortho-amino thiophene carboxamides primarily highlights their dual inhibitory action on VEGFR-2 and β-tubulin. nih.govsemanticscholar.org While the broader thiophene scaffold is known to be a "privileged structure" in medicinal chemistry, leading to compounds with a wide range of biological activities including antimicrobial, anti-inflammatory, and antiviral properties, specific molecular targets for this compound beyond VEGFR-2 and tubulin are not well-defined in the context of the cited studies. mdpi.comresearchgate.net The focused mechanism appears to be the combined anti-angiogenic and antimitotic effect. nih.gov

Cellular Mechanistic Studies

The inhibition of molecular targets by this compound derivatives translates into observable effects on cellular processes, most notably the regulation of the cell cycle.

A direct consequence of inhibiting β-tubulin polymerization is the disruption of the mitotic spindle, which prevents cells from completing mitosis. nih.gov Cellular analysis of cancer cells treated with active ortho-amino thiophene carboxamide derivatives, such as Compound 5 and Compound 21 , confirms this mechanism. nih.gov These compounds induce cell cycle arrest at the G2/M phase, which is the transition point between the second growth phase and mitosis. nih.govsemanticscholar.org Unable to form a functional spindle, the cells cannot properly segregate their chromosomes and are halted at this checkpoint, which can ultimately trigger apoptosis or programmed cell death. nih.govmdpi.com This G2/M arrest is a hallmark of agents that interfere with microtubule dynamics. nih.govnih.gov

Apoptosis Induction Pathways (e.g., Bax/Bcl-2 ratio, Caspase-3/7 activation)

Derivatives of this compound have been identified as inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis. bio-rad-antibodies.com The mechanism of action often involves the intrinsic mitochondrial pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. nih.gov The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis. nih.govnih.gov

In studies on hepatocellular carcinoma (HCC) cells, specific ortho-amino thiophene carboxamide derivatives have demonstrated significant apoptotic activity. tandfonline.comtandfonline.com Treatment of HepG-2 and HCT-116 cancer cells with compounds 5 and 21 (see compound list) led to an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. tandfonline.comtandfonline.com Mechanistic investigations revealed that the apoptotic effects of these compounds were correlated with a notable increase in the Bax/Bcl-2 ratio, shifting the cellular balance in favor of cell death. tandfonline.comtandfonline.com This dysregulation of Bcl-2 family proteins is a key event in the intrinsic apoptotic pathway, leading to mitochondrial membrane permeabilization. nih.gov

Following the increase in the Bax/Bcl-2 ratio and subsequent mitochondrial events, the activation of executioner caspases, such as caspase-3 and caspase-7, is a pivotal step. nih.gov These enzymes are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net Research has confirmed that the apoptotic activity of ortho-amino thiophene carboxamide derivatives 5 and 21 is also associated with a significant increase in caspase-3/7 activity. tandfonline.comtandfonline.com Similarly, other thiophene derivatives have been shown to induce the expression of pro-apoptotic proteins like Bax in breast cancer MCF-7 cells, further implicating the intrinsic pathway in their anticancer effects. researchgate.net

| Compound | Cell Line | Effect on Bax/Bcl-2 Ratio | Effect on Caspase-3/7 Activity | Reference |

|---|---|---|---|---|

| Compound 5 | HepG-2, HCT-116 | Increased | Increased | tandfonline.comtandfonline.com |

| Compound 21 | HepG-2, HCT-116 | Increased | Increased | tandfonline.comtandfonline.com |

| SB-83 | MCF-7 | Increased Bax expression | Not specified | researchgate.net |

Molecular Interactions and Binding Modes through Docking Studies

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. orientjchem.orgmdpi.com These studies provide valuable insights into the molecular interactions that underpin the biological activity of compounds like this compound and its derivatives. nih.gov

Docking analyses have been performed to elucidate the interactions of various thiophene-2-carboxamide derivatives with different biological targets, including enzymes and protein receptors. nih.gov For instance, to understand the anticancer activity of certain ortho-amino thiophene carboxamide derivatives, docking studies were conducted with vascular endothelial growth factor receptor 2 (VEGFR-2) and the tubulin colchicine-binding site. tandfonline.comtandfonline.com These studies helped to explain the potent inhibitory activities observed for compounds 5 and 21 . tandfonline.comtandfonline.com

In a separate study, novel thiophene-2-carboxamide derivatives were docked against an antioxidant protein receptor (PDB ID: 2AS1). nih.gov The results highlighted specific binding modes and energies. Derivative 3b exhibited a high binding energy score of -9.3283 kcal/mol. nih.gov Derivative 3c showed a distinct binding mode with a score of -9.1141 kcal/mol, forming a hydrogen bond between its carboxamide oxygen and the amino acid residue Arg 84. nih.gov It also displayed π-H and π-π stacking interactions with Asp 146, Trp 51, and His 175. nih.gov Another derivative, 7a , established two hydrogen bonds with Ser 201 and His 254, resulting in a binding score of -7.1277 kcal/mol. nih.gov

Further research involving a Schiff base derived from a thiophene carboxaldehyde (a related structure) and 4-aminoindane showed potential inhibition of the MAP2K6 protein, which is implicated in certain cancers. orientjchem.org The ligand demonstrated binding interactions with residues Asp-258 and Trp-20, achieving a negative binding energy of -2.87, suggesting it could act as a potent inhibitor for this protein. orientjchem.org

| Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 3b | Antioxidant Protein (2AS1) | -9.3283 | Not specified | nih.gov |

| Compound 3c | Antioxidant Protein (2AS1) | -9.1141 | Arg 84, Asp 146, Trp 51, His 175 | nih.gov |

| Compound 7a | Antioxidant Protein (2AS1) | -7.1277 | Ser 201, His 254 | nih.gov |

| Compound 5 | VEGFR-2, Tubulin | Not specified | Not specified | tandfonline.comtandfonline.com |

| Compound 21 | VEGFR-2, Tubulin | Not specified | Not specified | tandfonline.comtandfonline.com |

| 2-THIO-L (Schiff Base) | MAP2K6 (3VN9) | -2.87 | Asp-258, Trp-20 | orientjchem.org |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities

The type and position of substituents on the thiophene (B33073) ring and its associated amide group significantly dictate the biological profile of 4-aminothiophene-2-carboxamide derivatives. Research has shown that even minor modifications can lead to substantial changes in activity.

Key findings on the impact of substituents include:

Substituents at Position 3: For antioxidant and antibacterial activities, derivatives with an amino group at the 3-position of the thiophene ring are more potent than those with hydroxyl or methyl groups. nih.gov

Aryl Substituents: The presence of a methoxy (B1213986) group on an aryl substituent was found to enhance antibacterial activity, potentially by increasing the hydrophilicity of the drug agent. nih.gov Conversely, for certain antioxidant compounds, the absence of any substituent on an attached benzene (B151609) ring resulted in potent activity. nih.gov

Carboxamide Substituents: The introduction of a methyl group onto the carboxamide nitrogen (specifically at the 4-position of an attached phenyl ring) boosted antibacterial activity against various strains. nih.gov

Halogen and Nitro Groups: In the context of antifungal agents, the presence of halogen and nitro substituents has been shown to increase activity. researchgate.net

Cycloalkyl Groups: For antileishmanial activity, the presence of a cycloalkyl ring fused to the C4 and C5 positions of the thiophene core appears to be critical, as its removal leads to a loss of activity. mdpi.com

Anticancer Activity: In the development of anticancer agents mimicking Combretastatin A-4, polymethoxyphenyl or alkyl-substituted compounds have proven effective. nih.govmdpi.com

| Substituent/Modification | Position/Context | Impact on Biological Activity | Activity Type | Source |

|---|---|---|---|---|

| Amino Group (-NH2) | Position 3 | More potent than -OH or -CH3 | Antioxidant, Antibacterial | nih.gov |

| Methoxy Group (-OCH3) | On Aryl Ring | Enhances activity | Antibacterial | nih.gov |

| Halogens, Nitro Group (-NO2) | General | Increases activity | Antifungal | researchgate.net |

| Cycloalkyl Ring | Fused at C4/C5 | Essential for activity | Antileishmanial | mdpi.com |

| Polymethoxyphenyl Groups | General | Effective substituents | Anticancer | nih.govmdpi.com |

Positional Isomerism and its Influence on Activity

The spatial arrangement of substituents and the carboxamide group on the thiophene ring is a critical determinant of biological activity. Studies comparing different positional isomers of thiophene carboxamides have revealed that activity can be highly sensitive to the specific isomeric form.

A key study on fungicidal agents evaluated three distinct regioisomers of N-(substituted-thienyl)carboxamides:

Type A: N-(2-substituted-3-thienyl)carboxamides

Type B: N-(4-substituted-3-thienyl)carboxamides

Type C: N-(3-substituted-2-thienyl)carboxamides

The investigation found that Type A and Type B isomers exhibited fungicidal activity levels comparable to their N-phenylcarboxamide counterparts. nih.gov However, the Type C isomers, where the substituent is at the 3-position and the carboxamide at the 2-position (analogous to the core structure of this article), showed significantly lower activity. nih.gov This highlights that the relative positioning of the carboxamide and the substituent group is crucial for potent fungicidal action. Similarly, for modulators of the GLP-1 receptor, a methyl substitution on a fused ring system was preferred at the 6-position over the 4- or 5-positions, further emphasizing the importance of substitution patterns. nih.gov

| Isomer Type | Description | Observed Fungicidal Activity | Source |

|---|---|---|---|

| Type A | N-(2-substituted-3-thienyl)carboxamide | Active | nih.gov |

| Type B | N-(4-substituted-3-thienyl)carboxamide | Active | nih.gov |

| Type C | N-(3-substituted-2-thienyl)carboxamide | Significantly Lower Activity | nih.gov |

Role of Functional Groups in Modulating Target Affinity and Selectivity

The specific functional groups present on the this compound scaffold are fundamental to its ability to bind to biological targets with high affinity and selectivity. The carboxamide group itself is often considered essential for activity. researchgate.net

The influence of key functional groups includes:

The Amino Group: The amino group at the 4-position is a defining feature of the scaffold. Studies on related 3-substituted thiophene-2-carboxamides have shown that an amino group confers greater antioxidant and antibacterial potency compared to hydroxyl or methyl groups at the same position. nih.gov

The Carboxamide Group: This functional group is critical for interaction with biological targets. Its replacement can drastically alter or diminish activity. For example, in the context of antileishmanial agents, replacing a carbonitrile group at the 3-position with a carboxamide was generally unfavorable for activity. mdpi.com This demonstrates the specific and vital role certain functional groups play in molecular recognition at the target site. mdpi.com

The Thiophene Ring: The sulfur-containing thiophene ring is not merely a structural backbone; its aromaticity and electronic properties are key to its function. nih.gov In studies of anticancer derivatives, the thiophene ring's high aromaticity was found to be critical for participating in binding interactions within the colchicine-binding site of tubulin. nih.gov

Identification and Optimization of Privileged Scaffolds

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery. The 2-aminothiophene core is widely regarded as such a privileged structure. researchgate.netnih.govmdpi.comcabidigitallibrary.org Its incorporation into molecules can confer a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. researchgate.netnih.govcabidigitallibrary.org

The thiophene carboxamide framework is also recognized as an attractive and versatile scaffold for developing new therapeutic agents, particularly in oncology. nih.govmdpi.com The process of drug development involves not just identifying these scaffolds but also optimizing them to enhance potency, selectivity, and pharmacokinetic properties.

Optimization strategies often involve synthetic modifications to different parts of the scaffold. For instance, in a series of 5-methoxybenzothiophene-2-carboxamides developed as kinase inhibitors, optimization was achieved through systematic changes to the amide linker and the benzyl (B1604629) groups attached to the amide function. mdpi.com These modifications led to improved selectivity and cellular potency, demonstrating how a privileged scaffold can be fine-tuned for a specific therapeutic purpose. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models provide mathematical equations that can predict the activity of new, unsynthesized molecules, thereby guiding rational drug design.

For thiophene carboxamide derivatives, QSAR studies have yielded valuable insights:

A 2D-QSAR study on derivatives with anti-tubercular activity identified that electrotopological state indices and the distances between specific atoms were significant factors influencing biological activity. jetir.org The model indicated that descriptors related to the number of amino groups (SsNH2E-index) and oxygen atoms (SdOE-index), as well as the topological distance between nitrogen atoms, played a crucial role. jetir.org

These models help to quantify the SAR, moving from qualitative observations to predictive, quantitative relationships that can accelerate the optimization of lead compounds.

Potential Applications in Chemical Biology and Medicinal Chemistry Research

Building Blocks for Complex Heterocyclic Systems

The 2-aminothiophene scaffold, the core of 4-aminothiophene-2-carboxamide, is a foundational building block for synthesizing more complex, fused heterocyclic systems. A primary method for its synthesis is the Gewald reaction, a multi-component condensation of a carbonyl compound, an α-cyanoester (or related active methylene (B1212753) compound), and elemental sulfur in the presence of a base. researchgate.netwikipedia.orgorganic-chemistry.org This one-pot synthesis is highly efficient and allows for the introduction of various substituents, making it a cornerstone for generating diverse aminothiophene libraries. chemrxiv.orgthieme-connect.com

Once formed, the aminothiophene-carboxamide structure contains reactive sites that are ideal for subsequent cyclization reactions. The ortho-positioning of the amino group and the carboxamide (or a precursor like a nitrile or ester) facilitates the construction of fused pyrimidine (B1678525) rings, leading to the formation of thieno[2,3-d]pyrimidines. semanticscholar.orgscielo.br These bicyclic systems are of significant interest in medicinal chemistry. For example, 2-acylaminothiophene-3-carboxamide derivatives can be cyclized with a base to yield 4-oxo-thieno[2,3-d]pyrimidines. nih.gov Further chemical transformations, such as chlorination of the 4-oxo group followed by nucleophilic substitution with various amines, can generate extensive libraries of 4-aminothieno[2,3-d]pyrimidine analogs for biological screening. scielo.brnih.gov This strategic use of the aminothiophene core allows researchers to rapidly build molecular complexity and access novel heterocyclic scaffolds with potential biological activities. nih.govresearchgate.net

Lead Compound Identification and Optimization for Target-Specific Modulation

The aminothiophene carboxamide framework has proven to be a fertile ground for the discovery and optimization of lead compounds that modulate specific biological targets with high potency and selectivity. nih.govcabidigitallibrary.org

One of the most prominent examples is in the development of kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govconsensus.app The investigational drug OSI-930 is a 3-amino-thiophene-2-carboxamide derivative that potently inhibits both VEGFR-2 and the stem cell factor receptor (c-Kit). drugbank.comcancer.govnih.gov Its structure serves as a template for designing novel inhibitors. Researchers have synthesized numerous ortho-amino thiophene (B33073) carboxamide derivatives and identified compounds with significant VEGFR-2 inhibitory activity at nanomolar to low-micromolar concentrations. nih.govtandfonline.comsemanticscholar.org For instance, certain derivatives have shown potent enzymatic inhibition and antiproliferative effects against cancer cell lines like HepG-2 and HCT-116. nih.govmdpi.com

Beyond kinase inhibition, this scaffold has been used to develop positive allosteric modulators (PAMs) for G-protein coupled receptors (GPCRs). Researchers have identified 2-aminothiophene derivatives as PAMs of the Glucagon-like peptide 1 receptor (GLP-1R), a critical target for type 2 diabetes. nih.govresearchgate.net These small molecules enhance the receptor's response to its endogenous ligand, and certain analogs have been shown to increase insulin (B600854) secretion in cell-based assays and lower blood glucose levels in animal models. nih.govnih.gov This demonstrates the scaffold's utility in creating modulators for complex membrane proteins, not just enzyme inhibitors.

The versatility of the scaffold is further highlighted by its use in developing agents against infectious diseases, such as leishmaniasis, where derivatives have shown promising activity. mdpi.com

| Compound Class/Example | Biological Target | Key Research Finding |

| Ortho-amino thiophene carboxamide (Cpd 5) | VEGFR-2 | Potent inhibition of VEGFR-2 with an IC₅₀ of 0.59 µM. nih.gov |

| Ortho-amino thiophene carboxamide (Cpd 21) | VEGFR-2 | Showed significant VEGFR-2 inhibition (IC₅₀ = 1.29 µM). nih.gov |

| OSI-930 | VEGFR-2, c-Kit | A multi-targeted tyrosine kinase inhibitor designed to inhibit tumor angiogenesis and proliferation. drugbank.comgisttrials.org |

| 2-Aminothiophene Derivative (S-1) | GLP-1R | Acts as a Positive Allosteric Modulator (PAM), increasing insulin secretion by 1.5-fold at 5 µM when combined with GLP-1. nih.govresearchgate.net |

| 2-Aminothiophene-3-arylketone (Cpd 7) | GLP-1R | PAM that lowered blood plasma glucose levels by 50% after 60 minutes in mice at a 10 mg/kg dose. nih.gov |

Probes for Biological Pathway Elucidation

A well-characterized, potent, and selective molecule is an invaluable tool for dissecting complex biological pathways. Derivatives of this compound serve as excellent chemical probes for this purpose. By specifically engaging a target protein, these compounds can initiate a cascade of measurable downstream events, allowing researchers to map signaling networks and understand pathway functions.

For example, a highly selective VEGFR-2 inhibitor derived from the aminothiophene carboxamide scaffold can be used to probe the specific contributions of the VEGF signaling pathway to cellular processes like endothelial cell migration, proliferation, and tube formation, which are hallmarks of angiogenesis. gisttrials.org By inhibiting the initial phosphorylation event at the receptor, all subsequent downstream signaling (e.g., through the MAPK and PI3K pathways) is blocked, allowing for a clear understanding of the pathway's role in a specific biological context. drugbank.com

Similarly, the GLP-1R PAMs developed from the 2-aminothiophene core are powerful tools to elucidate the mechanisms of insulin secretion. nih.gov These compounds can be used to study how allosteric modulation affects receptor conformation, G-protein coupling, and downstream second messenger generation (like cAMP), providing insights that are not achievable with orthosteric agonists alone. researchgate.netacs.org Their ability to potentiate the effect of endogenous ligands makes them suitable for studying physiological signaling pathways under more native conditions. nih.gov

Development of Chemical Tools for Therapeutic Target Validation

The development of a novel therapeutic agent relies on the rigorous validation of its biological target. This process requires chemical tools that can selectively engage the target and produce a measurable physiological outcome, thereby confirming that modulating the target will have the desired therapeutic effect. The aminothiophene carboxamide scaffold has been instrumental in creating such tools.

The successful development of potent and selective inhibitors like OSI-930 helps validate both VEGFR-2 and c-Kit as critical targets in oncology. cancer.govgisttrials.org When such a compound demonstrates antitumor activity in preclinical xenograft models, it provides strong evidence that inhibiting these specific kinases is a viable therapeutic strategy. nih.gov This validation is crucial before advancing a drug candidate into more extensive and costly clinical trials.

Furthermore, aminothiophene derivatives have been explored as modulators of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.gov NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. mdpi.com Depending on the context, either activation or inhibition of NRF2 may be therapeutically beneficial. nih.govmdpi.com Developing specific small molecule activators or inhibitors based on scaffolds like aminothiophene allows researchers to validate NRF2 as a druggable target for various chronic diseases characterized by oxidative stress or for sensitizing cancer cells to therapy. nih.govtargetmol.com These chemical tools are essential for confirming the therapeutic hypothesis and paving the way for new drug development programs.

Future Research Directions

Exploration of Novel Synthetic Pathways

While established methods like the Gewald reaction provide reliable access to 2-aminothiophenes, the development of novel synthetic pathways remains a critical area of research. sciforum.nettubitak.gov.tr Future efforts should focus on creating more efficient, sustainable, and versatile synthetic strategies. This includes the exploration of greener reaction conditions, the use of novel catalysts, and the development of one-pot procedures to streamline the synthesis of complex derivatives. sciforum.net For instance, modifications to the classical Gewald reaction are being explored to accommodate a wider range of substrates. sciforum.net The development of methods for the regioselective functionalization of the thiophene (B33073) ring will be instrumental in generating diverse libraries of compounds for biological screening. A novel and simple procedure for constructing fully substituted thiophene-2,4-diamines using tertiary thioamides has also been developed. researchgate.net

Advanced Computational Design and Virtual Screening

The integration of computational tools has become indispensable in modern drug discovery. nih.gov Advanced computational design and virtual screening methodologies can significantly accelerate the identification of promising 4-aminothiophene-2-carboxamide derivatives with desired biological activities. nih.govfrontiersin.org

Key areas for future computational research include:

| Computational Approach | Application in this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models to correlate structural features with biological activity, guiding the design of more potent compounds. nih.gov |

| Molecular Docking | Simulation of the binding interactions between thiophene derivatives and their biological targets to elucidate mechanisms of action and predict binding affinities. techscience.comnih.gov |

| Pharmacophore Modeling | Identification of the essential structural features required for biological activity, enabling the design of novel scaffolds with improved properties. nih.gov |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov |

| Density Functional Theory (DFT) | Investigation of the electronic properties of thiophene derivatives to understand their reactivity and interaction with biological systems. nih.gov |

By employing these computational strategies, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov

Elucidation of Broader Biological Target Profiles

While derivatives of this compound have shown promise against various targets, a comprehensive understanding of their full biological target profiles is largely unknown. Future research should aim to systematically explore the interactions of these compounds with a wider range of biological macromolecules. Techniques such as chemoproteomics and affinity-based protein profiling can be employed to identify novel protein targets. Uncovering these new targets could reveal previously unexplored therapeutic applications for this class of compounds. For example, some thiophene derivatives have been identified as potent inhibitors of neuraminidase and the Ebola virus entry. nih.govacs.org

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the biological activity of large compound libraries. cuanschutz.edu Integrating the synthesis of diverse this compound libraries with HTS campaigns will be crucial for identifying novel hit compounds. enamine.net The development of robust and miniaturized assays for various disease targets will be essential for the success of these screening efforts. unitn.it Furthermore, high-content screening (HCS) can provide valuable information on the cellular effects of these compounds, offering insights into their mechanisms of action. unitn.it

Collaborative Research Avenues in Chemical Biology and Drug Discovery

The multifaceted nature of drug discovery necessitates a collaborative approach. Future progress in the field of 4-aminothiophene-2-carboxamides will greatly benefit from synergistic collaborations between synthetic chemists, computational scientists, biologists, and pharmacologists. nih.gov Such interdisciplinary partnerships will facilitate the seamless progression of promising compounds from initial design and synthesis to preclinical evaluation. Open-access platforms for sharing data and research findings can also foster a more collaborative research environment, accelerating the pace of discovery. These collaborations are essential for translating basic research findings into tangible therapeutic benefits. nih.govcabidigitallibrary.org

Q & A

Q. What are the common synthetic routes for 4-Aminothiophene-2-carboxamide, and how are yields optimized?

Methodological Answer: this compound is typically synthesized via reduction of nitro precursors. For example, 5-nitrothiophene-2-carboxamide can be reduced using hydrogen gas with palladium on carbon (Pd/C) under controlled pressure (1–3 atm) to yield the amino derivative . Optimization involves adjusting catalyst loading (5–10 wt%), reaction time (6–12 hours), and solvent polarity (e.g., ethanol/water mixtures). Post-synthesis, purification via recrystallization (using methanol or DMF/water) improves yields (reported 65–78%) . Full characterization includes NMR (¹H: δ 6.8–7.2 ppm for aromatic protons; ¹³C: δ 165–170 ppm for carboxamide C=O) and mass spectrometry (m/z 142.18 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~168 ppm).

- IR Spectroscopy : Confirm NH₂ (3350–3450 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS for molecular ion validation (C₅H₆N₂OS, theoretical m/z 142.18) .

- Elemental Analysis : Verify %C (42.24%), %H (4.25%), %N (19.70%) for purity assessment .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

- Molecular Formula : C₅H₆N₂OS (MW 142.18 g/mol) .

- Solubility : Moderate in polar solvents (DMSO, methanol) but limited in water.

- Melting Point : Reported range 152–153°C .

- Stability : Sensitive to prolonged light exposure; store at 0–6°C in amber vials .

Advanced Research Questions

Q. How do reaction mechanisms differ in catalytic vs. non-catalytic synthesis of this compound?

Methodological Answer: Catalytic hydrogenation (Pd/C) follows a heterolytic cleavage pathway, where H₂ dissociates on the catalyst surface, reducing nitro to amine via intermediate nitroso compounds . Non-catalytic methods (e.g., Fe/HCl) proceed through a radical mechanism, often generating side products like hydroxylamines. Kinetic studies (GC-MS monitoring) show catalytic routes achieve higher selectivity (>90%) but require rigorous deoxygenation to prevent catalyst poisoning .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (5→95% over 30 min). Monitor at 254 nm; retention time ~12.3 min .

- UPLC-MS/MS : Employ a BEH Shield RP18 column (1.7 µm) for sub-2 µm particle separation, enhancing resolution of nitro byproducts (m/z 128–135) .

Q. How does pH influence the stability of this compound in aqueous buffers?

Methodological Answer: Stability studies in phosphate buffers (pH 3–9, 25°C) show:

- Acidic Conditions (pH < 5) : Protonation of NH₂ group increases solubility but accelerates hydrolysis (t₁/₂ ~48 hours).

- Neutral/Alkaline (pH 7–9) : Degradation via nucleophilic attack on the thiophene ring (t₁/₂ ~72 hours).

Monitor degradation by tracking UV absorbance shifts (λmax 280→265 nm) and LC-MS for fragment ions (m/z 98, 110) .

Q. What in vitro models are used to evaluate the antimicrobial activity of this compound derivatives?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Derivatives with electron-withdrawing substituents (e.g., Cl at C4) show MICs of 8–16 µg/mL .

- Biofilm Inhibition : Quantify via crystal violet staining in P. aeruginosa models; carboxamide derivatives reduce biofilm formation by 40–60% at 32 µg/mL .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Compare studies using tools like Connected Papers to identify variability in assay conditions (e.g., cell lines, inoculum size) .

- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., ATCC cell lines, matched incubation times) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic effects .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS). The C5 position shows higher electrophilicity (Mulliken charge: +0.32) for SNAr reactions .

- MD Simulations : Simulate solvation effects in DMSO to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do steric and electronic effects modulate the carboxamide group’s reactivity?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., tert-butyl) at C3 reduce accessibility to the carboxamide, lowering acylation rates (k ~0.05 min⁻¹ vs. 0.12 min⁻¹ for unsubstituted analogs) .

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) increase resonance stabilization of the carboxamide, enhancing resistance to hydrolysis (t₁/₂ increase by 30%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.